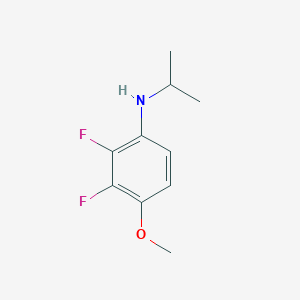

2,3-Difluoro-N-isopropyl-4-methoxyaniline

Description

Contextualization of Fluorinated Aniline (B41778) Derivatives in Advanced Organic Synthesis

Fluorinated aniline derivatives are a privileged class of intermediates in organic synthesis, prized for their utility in constructing complex molecular architectures. The presence of fluorine atoms on the aniline ring significantly influences the electronic properties of the molecule. This can adjust the pKa of the amine group, which in turn affects its bioavailability and reactivity in subsequent chemical transformations. nih.gov

The carbon-fluorine bond is exceptionally strong and stable, which can enhance the metabolic stability of drug candidates by blocking positions susceptible to oxidative metabolism. mdpi.com Furthermore, fluorinated groups can serve as bioisosteres for other functional groups like hydroxyl (-OH) or amine (-NH2) groups, allowing chemists to fine-tune molecular interactions with biological targets. mdpi.com Research has demonstrated the use of fluorinated anilines in the synthesis of various heterocyclic compounds, such as quinoline (B57606) derivatives, which are important scaffolds for active pharmaceutical ingredients (APIs). ossila.com The development of novel fluorination and difluoroalkylation methods continues to expand the toolkit available to synthetic chemists, enabling the regioselective introduction of fluorine to create diverse aniline derivatives. acs.org These advanced methods are crucial for accessing new chemical space and fulfilling the demand for novel fluorinated building blocks in various scientific fields. nih.gov

Significance of 2,3-Difluoro-N-isopropyl-4-methoxyaniline as a Strategic Building Block

This compound is a bespoke chemical intermediate whose value lies in its specific substitution pattern. Each functional group—the vicinal difluoro motif, the N-isopropyl group, and the p-methoxy group—contributes to its utility as a strategic building block for targeted applications.

The primary documented significance of this compound is its role as a key intermediate in the synthesis of 5,6-dihydro-11H-indolo[2,3-b]quinolin-11-ones, which have been investigated as potent Anaplastic Lymphoma Kinase (ALK) inhibitors. chiralen.com ALK is a well-established target in cancer therapy, particularly for certain types of non-small cell lung cancer, making intermediates for ALK inhibitors highly relevant in medicinal chemistry.

The synthesis of this specific aniline derivative likely involves multi-step processes, potentially starting from a precursor like 2,3-difluoroaniline (B47769) and subsequently introducing the methoxy (B1213986) and N-isopropyl groups through established synthetic methodologies such as nucleophilic aromatic substitution and reductive amination or N-alkylation. chemicalbook.comgoogle.com The precise arrangement of its substituents makes it a non-commodity chemical, designed for a specific, high-value synthetic purpose.

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1807783-66-9 | chiralen.com |

| Molecular Formula | C10H13F2NO | chiralen.com |

| Molecular Weight | 201.21 g/mol | chiralen.com |

| Purity | ≥98% | chiralen.com |

| Storage Temperature | 2-8°C | chiralen.com |

| Synonyms | 2,3-difluoro-4-methoxy-N-propan-2-ylaniline | chiralen.com |

Scope and Research Objectives for Comprehensive Analysis of the Compound

The objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its chemical properties and its role as a synthetic intermediate in organic and medicinal chemistry. The analysis is built upon its structural features, its relationship to the broader class of fluorinated anilines, and its specific, documented applications in the synthesis of biologically relevant molecules. This report does not extend to information regarding dosage, administration, or detailed safety and adverse effect profiles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13F2NO |

|---|---|

Molecular Weight |

201.21 g/mol |

IUPAC Name |

2,3-difluoro-4-methoxy-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H13F2NO/c1-6(2)13-7-4-5-8(14-3)10(12)9(7)11/h4-6,13H,1-3H3 |

InChI Key |

GVAFJBKXBKYICU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C(=C(C=C1)OC)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Difluoro N Isopropyl 4 Methoxyaniline

Established Reaction Pathways for 2,3-Difluoro-N-isopropyl-4-methoxyaniline Synthesis

The synthesis of this compound is not prominently described as a standalone procedure in readily available literature. However, by examining the synthesis of structurally related compounds, plausible multi-step linear and convergent synthetic routes can be proposed. These routes generally involve the sequential introduction of the fluoro, methoxy (B1213986), and N-isopropyl functionalities onto an aromatic core.

Multi-step Linear and Convergent Synthetic Routes

A logical approach to the synthesis of this compound involves a multi-step sequence starting from a readily available substituted benzene (B151609) derivative. Both linear and convergent strategies can be envisaged.

Linear Synthetic Approach: A potential linear synthesis could commence with a suitably substituted nitrobenzene. For instance, starting from 2,3-difluoronitrobenzene, the synthesis could proceed through the following steps:

Methoxylation: Introduction of a methoxy group at the 4-position. This can be challenging due to the deactivating nature of the nitro and fluoro groups.

Reduction: Reduction of the nitro group to an amine.

N-Isopropylation: Introduction of the isopropyl group onto the aniline (B41778) nitrogen.

Alternatively, starting from a methoxy-substituted precursor is also a viable linear strategy.

Identification of Key Precursors and Intermediate Transformations

The successful synthesis of the target molecule hinges on the strategic selection of precursors and the efficient execution of key intermediate transformations. Based on the synthesis of analogous compounds, several key precursors can be identified:

2,3-Difluoroaniline (B47769): This commercially available or synthetically accessible intermediate provides the core difluorinated aniline structure. chemicalbook.com Subsequent steps would involve methoxylation and N-isopropylation.

3-Fluoro-4-methoxyaniline: This precursor already contains two of the required functional groups. nih.govossila.com The introduction of the second fluorine atom at the 2-position would be a critical and potentially challenging step.

2,3-Dichloronitrobenzene: This readily available starting material can be converted to 2,3-difluoroaniline through a sequence of fluorination, reduction, and amination reactions. google.com

Key Intermediate Transformations:

Nitration: Introduction of a nitro group to direct subsequent functionalization and to serve as a precursor to the amine.

Fluorination: The introduction of fluorine atoms can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) or electrophilic fluorination.

Reduction of Nitro Group: Standard reduction methods using reagents like SnCl₂ or catalytic hydrogenation are commonly employed to convert the nitro group to an aniline. chemicalbook.com

N-Alkylation/Reductive Amination: The isopropyl group can be introduced via direct N-alkylation of the aniline with an isopropyl halide or through reductive amination with acetone (B3395972).

Exploration of Chemo- and Regio-selective Approaches in Synthesis

Achieving the desired 2,3-difluoro-4-methoxy substitution pattern requires precise control over the regioselectivity of the reactions. Chemo- and regio-selective approaches are therefore critical for an efficient synthesis.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of synthesizing this compound, a methoxy group can act as a directing group, facilitating lithiation at the ortho position (C3). This strategy could be employed on a 4-methoxyaniline derivative to introduce a substituent at the 3-position, which could then be converted to a fluorine atom.

For instance, starting with 4-methoxyaniline, a possible sequence could be:

Protection of the amine.

Directed ortho-lithiation at the C3 position.

Quenching with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) to introduce the first fluorine atom.

Subsequent functionalization at the C2 position would still be required, which presents a significant challenge.

Palladium-Catalyzed Cross-Coupling Reactions for Fluorination and Amine Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.

Fluorination: Palladium-catalyzed fluorination of aryl halides or triflates offers a milder alternative to traditional methods. An appropriately substituted aryl precursor (e.g., a 2-bromo-3-fluoro-4-methoxyaniline (B11719084) derivative) could be subjected to a palladium-catalyzed fluorination reaction to install the final fluorine atom.

Amine Introduction: While not directly applicable to the final step of introducing the N-isopropyl group to an already formed aniline, palladium-catalyzed amination (Buchwald-Hartwig amination) could be a key step in a convergent synthesis. For example, coupling an isopropylamine (B41738) with a suitably functionalized 2,3-difluoro-4-methoxy-aryl halide or triflate.

Optimization of Reaction Conditions and Process Parameters

The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst loading, and reaction time is crucial for maximizing yield and minimizing side products.

For the N-isopropylation step, which is often a key final transformation, several conditions can be optimized. Reductive amination of the aniline with acetone is a common method.

| Parameter | Condition | Effect on Yield/Selectivity |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Choice of reducing agent can influence the reaction rate and selectivity, minimizing over-alkylation. |

| Solvent | Dichloromethane (B109758), Methanol, Tetrahydrofuran | The solvent can affect the solubility of reactants and the reaction kinetics. |

| Temperature | Room Temperature to Reflux | Higher temperatures can accelerate the reaction but may also lead to side reactions. |

| Stoichiometry | Molar ratio of aniline to acetone | Using a slight excess of acetone can drive the reaction to completion. |

Similarly, for fluorination reactions , the choice of fluorinating agent and catalyst system is critical for achieving the desired regioselectivity and yield.

| Parameter | Condition | Effect on Yield/Selectivity |

| Fluorinating Agent | Selectfluor®, NFSI, AgF | The reactivity and selectivity of the fluorinating agent can vary significantly. |

| Catalyst (for Pd-catalyzed reactions) | Pd(OAc)₂, Pd₂(dba)₃ with various phosphine (B1218219) ligands | The ligand plays a crucial role in the efficiency and selectivity of the cross-coupling reaction. |

| Solvent | Acetonitrile, Toluene, Dioxane | The polarity and coordinating ability of the solvent can impact the catalytic cycle. |

| Temperature | 80-120 °C | Higher temperatures are often required for C-F bond formation. |

By carefully selecting the synthetic strategy and optimizing the reaction conditions for each step, the efficient and selective synthesis of this compound can be achieved, enabling its further investigation in various scientific fields.

Influence of Solvents, Catalysts, and Ligands on Reaction Efficiency

The efficiency of the N-isopropylation of 2,3-difluoro-4-methoxyaniline (B125198) is significantly influenced by the choice of solvents, catalysts, and ligands. These components can affect reaction rates, yields, and the formation of byproducts.

Solvents: The solvent plays a crucial role in the N-alkylation of anilines by influencing the solubility of reactants and the stabilization of transition states.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) are often effective for nucleophilic substitution reactions, such as the alkylation of anilines with isopropyl halides.

Nonpolar Solvents: Toluene is another viable option and has been shown to be effective in some acid-catalyzed N-alkylation reactions. acs.org

Ionic Liquids: These have emerged as "green" alternatives to traditional organic solvents. They can enhance reaction rates and selectivity in the N-alkylation of anilines and facilitate product recovery.

Solvent-Free Conditions: In some cases, the reaction can be carried out without a solvent, particularly when using a heterogeneous catalyst, which simplifies the workup procedure and reduces waste. researchgate.net

Catalysts: Catalysts are essential for activating the substrates and facilitating the C-N bond formation.

Acid Catalysts: Both Brønsted and Lewis acids can be used to catalyze the N-alkylation of anilines. acs.orggoogle.com For instance, the reaction can be promoted by acids such as hydrochloric acid or p-toluenesulfonic acid. google.com

Metal-Based Catalysts: A variety of metal catalysts, including those based on copper, palladium, ruthenium, and cobalt, have been developed for the N-alkylation of anilines with alcohols. researchgate.netrsc.orgmdpi.com These catalysts often operate through a "hydrogen borrowing" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the amine, followed by reduction of the resulting imine. mdpi.com Metal-organic frameworks (MOFs) have also been employed as supports for catalytically active metals like cobalt, offering high efficiency and selectivity. rsc.org

Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can be used to shuttle the aniline or its anion from the aqueous phase to the organic phase where the alkylating agent resides, thereby increasing the reaction rate.

Ligands: In transition metal-catalyzed reactions, ligands play a critical role in modulating the reactivity and selectivity of the metal center. For instance, in ruthenium-catalyzed N-alkylation, pincer-type ligands can enhance catalytic activity. researchgate.net

The following table summarizes the influence of different solvents and catalysts on the N-alkylation of anilines, which can be extrapolated to the synthesis of this compound.

| Component | Type | Influence on Reaction Efficiency | Example |

|---|---|---|---|

| Solvent | Polar Aprotic | Facilitates nucleophilic substitution by solvating cations while leaving anions relatively free. | Dimethylformamide (DMF) |

| Nonpolar | Can be effective in acid-catalyzed reactions. | Toluene acs.org | |

| Ionic Liquids | Can enhance reaction rates, improve selectivity, and allow for catalyst recycling. | [BMIM][BF4] | |

| Solvent-Free | Reduces environmental impact and simplifies purification. researchgate.net | - | |

| Catalyst | Acid Catalyst | Protonates the aniline or activates the alkylating agent. acs.org | p-Toluenesulfonic acid google.com |

| Metal-Based | Enables the use of alcohols as alkylating agents through hydrogen borrowing mechanisms. researchgate.netrsc.org | Cobalt-based MOF rsc.org | |

| Phase-Transfer | Increases reaction rates in biphasic systems. | Tetrabutylammonium bromide | |

| Ligand | Pincer-type | Stabilizes and modifies the reactivity of the metal center in transition metal catalysis. researchgate.net | NNN-pincer ligands with Ruthenium researchgate.net |

Temperature and Pressure Control in Industrial and Laboratory Scale Synthesis

Precise control of temperature and pressure is critical for the successful synthesis of this compound, both in the laboratory and on an industrial scale. These parameters directly impact reaction kinetics, selectivity, and safety.

Temperature Control:

Laboratory Scale: On a laboratory scale, heating is typically achieved using heating mantles, oil baths, or hot plates with magnetic stirring. Temperature is monitored with a thermometer or a thermocouple. For the N-alkylation of anilines, temperatures can range from room temperature to elevated temperatures, often between 60°C and 110°C, depending on the reactivity of the substrates and the catalyst used.

Industrial Scale: In an industrial setting, temperature control is more complex and critical for ensuring consistent product quality and safe operation. Jacketed reactors are commonly used, with heating or cooling fluids circulated through the jacket to maintain the desired temperature. The larger scale requires careful management of heat transfer to prevent localized overheating, which could lead to side reactions or decomposition of the product. Automated control systems are employed to monitor and adjust the temperature precisely.

Pressure Control:

Laboratory Scale: Many N-alkylation reactions are conducted at atmospheric pressure in standard glassware. However, if a low-boiling reagent, such as isopropyl bromide, is used at a temperature above its boiling point, the reaction may be performed in a sealed tube or a pressure vessel to maintain the reagent in the liquid phase and increase the reaction rate.

Industrial Scale: On an industrial scale, reactions may be carried out under pressure to increase the concentration of gaseous reactants, control reaction rates, or to operate at temperatures above the normal boiling point of the solvent or reactants. Continuous flow reactors, which can be operated under high pressure and temperature, offer excellent control over reaction parameters and can lead to improved efficiency and safety compared to batch processes. researchgate.net For instance, a continuous flow process for N-methylation of anilines has been developed using a solid catalyst under optimized pressure and temperature conditions. researchgate.net

| Parameter | Laboratory Scale | Industrial Scale | Impact on Synthesis |

|---|---|---|---|

| Temperature | Heating mantles, oil baths. Manual or semi-automated control. | Jacketed reactors with automated control systems. | Affects reaction rate, selectivity, and stability of reactants and products. |

| Pressure | Typically atmospheric. Sealed tubes for volatile reagents. | Atmospheric or elevated pressure in specialized reactors (e.g., continuous flow). | Controls concentration of gaseous reactants, allows for higher reaction temperatures. |

Isolation and Purification Techniques for High Purity Compound

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts to achieve the desired level of purity.

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Chromatography)

Chromatography is a powerful technique for purifying organic compounds. teledynelabs.com

Silica Gel Chromatography: This is a common and effective method for the purification of substituted anilines. teledynelabs.comarkat-usa.org

Stationary Phase: Silica gel, a porous form of silicon dioxide, is used as the stationary phase. teledynelabs.com Its polar surface interacts with the components of the mixture to different extents.

Mobile Phase (Eluent): A solvent or a mixture of solvents, the mobile phase, is passed through the column. The choice of eluent is crucial for achieving good separation. For N-alkylanilines, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is often used. arkat-usa.org The polarity of the eluent is gradually increased to elute the compounds from the column based on their polarity.

Separation Principle: The separation is based on the differential partitioning of the components between the stationary and mobile phases. Less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds are retained longer on the column. In the case of purifying this compound, the desired product is expected to be less polar than the starting aniline (2,3-difluoro-4-methoxyaniline) due to the presence of the nonpolar isopropyl group, and thus should elute first.

Monitoring: The separation process is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. arkat-usa.org

| Parameter | Description | Application to Target Compound |

|---|---|---|

| Stationary Phase | Silica gel (typically 100-200 or 230-400 mesh). arkat-usa.org | Standard silica gel is suitable. |

| Mobile Phase | Mixture of nonpolar and polar solvents. arkat-usa.org | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradients. arkat-usa.org |

| Elution Order | Based on polarity; less polar compounds elute first. | This compound is expected to elute before the more polar starting aniline. |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization. arkat-usa.org | TLC plates visualized under UV light (254 nm). nih.gov |

Recrystallization and Other Crystallization-Based Purification Strategies

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. mt.comlibretexts.org

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. mnstate.edu For anilines and their derivatives, common recrystallization solvents include ethanol, methanol, or mixtures such as ethanol-water. scribd.comjru.edu.inrochester.edu The choice of solvent can be guided by the principle of "like dissolves like". mnstate.edu

Procedure: The crude solid is dissolved in a minimum amount of hot solvent to form a saturated solution. studymind.co.uk The solution is then allowed to cool slowly, during which the solubility of the compound decreases, leading to the formation of pure crystals. studymind.co.uk Impurities remain dissolved in the solvent. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. libretexts.orgstudymind.co.uk

Salt Formation: If the aniline derivative is difficult to crystallize directly, it can be converted to a salt (e.g., hydrochloride or sulfate) by treatment with an acid. rochester.edu These salts often have different crystallization properties and may be more readily purified by recrystallization. The pure salt can then be neutralized to regenerate the free amine.

| Strategy | Description | Suitable Solvents/Reagents |

|---|---|---|

| Direct Recrystallization | Purification based on differential solubility in a hot versus cold solvent. mt.comlibretexts.org | Ethanol, Methanol, Toluene, Hexane/DCM mixtures. rochester.eduyoutube.com |

| Solvent Pair Recrystallization | A "good" solvent is used to dissolve the compound, followed by the addition of a "poor" solvent to induce crystallization. mnstate.edu | Ethanol/Water. mnstate.edu |

| Crystallization via Salt Formation | The amine is converted to a salt, which is then recrystallized. The pure amine is recovered by neutralization. rochester.edu | Hydrochloric acid, Sulfuric acid. rochester.edu |

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro N Isopropyl 4 Methoxyaniline

Reactivity of the Amino Group in Derivatization

The secondary amino group in 2,3-Difluoro-N-isopropyl-4-methoxyaniline is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions. These reactions allow for the introduction of diverse functionalities, leading to the synthesis of a wide range of derivatives with potential applications in various fields of chemical research.

N-Alkylation and N-Acylation Reactions for Amide and Sulfonamide Formation

The lone pair of electrons on the nitrogen atom of the N-isopropylamino group makes it nucleophilic, enabling it to participate in N-alkylation and N-acylation reactions. While specific studies on the N-alkylation of this compound are not extensively documented, the N-isopropylation of the related compound, 2,4-difluoroaniline, provides valuable insights. This reaction is typically carried out by treating the aniline (B41778) with an isopropyl halide, such as isopropyl chloride, bromide, or iodide, at elevated temperatures, often in the absence of a solvent or in a high-boiling point solvent.

N-acylation of the secondary amine to form amides is a common transformation. This can be achieved by reacting this compound with acylating agents like acyl chlorides or acid anhydrides. For instance, reaction with benzoyl chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534) would be expected to yield the corresponding N-benzoyl derivative. The reaction proceeds through nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Similarly, the synthesis of sulfonamides can be accomplished by reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. acs.org The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage. These reactions are often exothermic and can proceed readily. acs.org

Table 1: Representative N-Acylation and N-Sulfonylation Reactions of Anilines

| Aniline Derivative | Reagent | Product Type | Reference |

| Aniline | Benzoyl chloride | Amide | General Knowledge |

| 4-Nitroaniline | p-Toluenesulfonyl chloride | Sulfonamide | acs.org |

| 2,4-Difluoroaniline | Isopropyl halide | N-Alkylated aniline |

This table presents representative reactions for aniline derivatives, illustrating the types of products that can be expected from the N-acylation and N-sulfonylation of this compound.

Condensation Reactions with Carbonyl Compounds

The secondary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. beilstein-journals.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. For example, the reaction with benzaldehyde (B42025) would yield an N-(phenylmethylidene) derivative.

These imine derivatives can be further reduced to form the corresponding secondary or tertiary amines, providing a route to more complex aniline derivatives.

Aromatic Reactivity and Functionalization of the Fluorinated Aniline Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) and N-isopropylamino groups. Conversely, the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, particularly when the ring is further activated by electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, especially at the fluorine-substituted positions. The rate of SNAr reactions is generally enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. In this molecule, the fluorine atoms themselves are strongly electronegative and can facilitate nucleophilic attack.

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths but is explained by the rate-determining step being the initial nucleophilic attack, which is favored by the high electronegativity of fluorine. acs.orgnih.gov Therefore, either the fluorine at the C2 or C3 position could potentially be displaced by a nucleophile. The regioselectivity of this substitution would be influenced by the electronic effects of the other substituents on the ring. For instance, in related difluorinated aromatic compounds, sequential nucleophilic substitution has been observed, where the first substitution can influence the position of the second. nih.gov

Potential for Electrophilic Aromatic Substitution (EAS) at the Unsubstituted Positions

The aromatic ring of this compound possesses two unsubstituted positions, C5 and C6, which are susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

The N-isopropylamino group is a strong activating group and an ortho-, para-director. The methoxy group is also a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating groups but are ortho-, para-directing. Considering the combined effects of these substituents, electrophilic attack is most likely to occur at the C5 position, which is para to the N-isopropylamino group and ortho to the methoxy group. The C6 position is ortho to the N-isopropylamino group and meta to the methoxy group, making it a less favored site for substitution.

Common EAS reactions include halogenation (e.g., bromination), nitration, and Friedel-Crafts reactions. For example, bromination with a reagent like N-bromosuccinimide (NBS) would be expected to yield the 5-bromo derivative. wikipedia.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C5 | para to -NHR, ortho to -OCH3 | Most Favored |

| C6 | ortho to -NHR, meta to -OCH3 | Less Favored |

Transformations Involving the Isopropyl and Methoxy Moieties

The isopropyl and methoxy groups on this compound can also undergo chemical transformations, although typically under more forcing conditions than reactions at the amino group or the aromatic ring.

The N-isopropyl group can potentially be removed through dealkylation reactions. acs.orgnih.gov Various methods exist for the N-dealkylation of amines, including chemical, catalytic, and photochemical approaches. nih.gov For aromatic tertiary amines, dealkylation can be facilitated by reagents like triethylammonium (B8662869) formate. acs.org

The methoxy group can be cleaved to the corresponding phenol (B47542) through ether cleavage reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com This is often achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). The reaction proceeds by protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group. masterorganicchemistry.com

Stereoselective Modifications at the Isopropyl Group

There is currently no available research data detailing stereoselective modifications specifically at the isopropyl group of this compound. Such transformations are theoretically possible and could involve, for example, stereoselective hydroxylation or amination of one of the methyl groups of the isopropyl moiety, potentially through enzymatic or chiral catalyst-mediated processes. However, no studies have been published that demonstrate these or any other stereoselective reactions on this compound.

Demethylation or Functional Group Interconversion of the Methoxy Group

The demethylation of the methoxy group in this compound to the corresponding phenol is a reaction that can be anticipated based on standard organic synthesis methodologies. Reagents commonly used for the cleavage of aryl methyl ethers include strong protic acids (like HBr or HI), Lewis acids (such as BBr₃), or nucleophilic agents (like lithium iodide). The choice of reagent would be critical to avoid undesired side reactions on the N-isopropyl group or the fluorinated ring.

Functional group interconversion of the resulting phenol could then, in principle, lead to a variety of other functionalities. For instance, the hydroxyl group could be converted into a triflate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. Despite these well-established synthetic routes for similar molecules, no specific examples or detailed experimental conditions have been reported for this compound.

Specific Reactions and Adduct Formation

The reactivity of aniline derivatives is diverse, and this compound would be expected to undergo a range of reactions typical for this class of compounds. However, specific studies are lacking.

Reaction with Trichloroacetic Acid in Specific Synthetic Sequences

A search for the reaction of this compound with trichloroacetic acid has not yielded any specific documented synthetic sequences. Generally, anilines can react with carboxylic acids to form amides, typically requiring activation of the carboxylic acid (e.g., to an acid chloride or using a coupling agent) or high temperatures to drive the dehydration. Trichloroacetic acid is a strong acid and could potentially protonate the aniline nitrogen. In specific contexts, it might be used as a catalyst or a reagent in particular transformations, but no such applications have been described for the title compound.

Applications of 2,3 Difluoro N Isopropyl 4 Methoxyaniline As a Precursor in Complex Molecule Synthesis

Role in the Synthesis of Pharmacologically Active Heterocyclic Scaffolds

Detailed, specific examples of 2,3-Difluoro-N-isopropyl-4-methoxyaniline being used as a precursor for the synthesis of pharmacologically active heterocyclic scaffolds are not extensively reported in peer-reviewed literature. The principles of heterocyclic chemistry allow for its theoretical use in various cyclization reactions, but concrete examples are not readily found.

Integration into Indole (B1671886) and Indoloquinoline Frameworks for Kinase Inhibitor Development

There is no specific information available in the searched scientific literature or patents that details the direct integration of this compound into indole or indoloquinoline frameworks for the development of kinase inhibitors. While substituted anilines are crucial starting materials for well-known indole syntheses (e.g., Fischer, Bischler-Möhlau), and kinase inhibitors often feature such fluorinated and methoxy-substituted aromatic rings, specific studies employing this exact aniline (B41778) derivative were not identified.

Utility in the Construction of Substituted Pyrimidine (B1678525) and Diaminopyrimidine Derivatives

Similarly, while anilines are key components in the synthesis of various pyrimidine and diaminopyrimidine structures, which are privileged scaffolds in drug discovery, there are no specific documented examples of this compound being used for this purpose. The synthesis of pyrimidine derivatives often involves the condensation of a guanidine (B92328) or urea (B33335) derivative with a 1,3-dicarbonyl compound or its equivalent, or transition metal-catalyzed cross-coupling reactions where a substituted aniline could be a key partner. However, literature specifically citing the use of this compound in these roles is not available.

Contribution to Target-Oriented and Diversity-Oriented Synthesis

The contribution of this specific aniline to target-oriented and diversity-oriented synthesis is not explicitly detailed in available research.

Retrosynthetic Analysis Incorporating the this compound Moiety

No published retrosynthetic analyses of complex target molecules that feature this compound as a key starting material or synthon could be identified. Such analyses are typically found in total synthesis publications, and none were found for this specific precursor.

Multi-component Reactions and Convergent Synthesis Strategies

Anilines are frequently used in multi-component reactions (MCRs), such as the Ugi or Strecker reactions, to rapidly build molecular complexity. nih.govrug.nl These reactions are valuable in creating diverse libraries of compounds for high-throughput screening. rug.nl However, there are no specific examples in the literature of this compound being utilized in MCRs or in broader convergent synthesis strategies.

Impact of the this compound Moiety on Structure-Activity Relationships (SAR) in Derived Compounds

Without specific examples of biologically active compounds derived from this compound, a direct analysis of its impact on structure-activity relationships (SAR) is not possible. However, one can infer potential contributions based on the general roles of its constituent functional groups in medicinal chemistry.

Difluoro Substitution: The 2,3-difluoro pattern on the phenyl ring significantly influences the electronic properties (through inductive effects) and the lipophilicity of the molecule. Fluorine atoms can also form hydrogen bonds and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity. Furthermore, the presence of fluorine can block metabolic oxidation at those positions, improving the pharmacokinetic profile of a drug candidate.

N-isopropyl Group: The N-isopropyl group is a moderately bulky lipophilic group. In the context of a drug molecule, it can fill a hydrophobic pocket in a target protein, contributing to binding affinity. Its size and shape can also provide steric hindrance that may influence selectivity or modulate the conformation of the molecule.

A summary of these potential contributions is presented in the table below.

| Functional Group | Potential SAR Contribution |

| 2,3-Difluoro | Modulates electronics and pKa, increases lipophilicity, can form specific interactions with target proteins, blocks metabolic oxidation. |

| N-isopropyl | Provides steric bulk, fills hydrophobic pockets in binding sites, can influence selectivity and molecular conformation. |

| 4-methoxy | Acts as a hydrogen bond acceptor, influences polarity and solubility, can be a site for metabolism (O-demethylation), modulates electronic properties. |

It is important to reiterate that these are general principles of medicinal chemistry, and a specific SAR study for derivatives of this compound is not available in the public domain.

Modulation of Molecular Recognition and Ligand-Receptor Interactions (e.g., Anaplastic Lymphoma Kinase inhibition)

The 2,3-difluoro-4-methoxyphenyl moiety derived from this compound plays a significant role in modulating molecular recognition and ligand-receptor interactions, a critical aspect in the design of kinase inhibitors. A notable example is its use in the synthesis of novel inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain types of cancers, including non-small cell lung cancer. nih.govnih.gov

In the development of a new class of potent ALK inhibitors, this compound was utilized as a key intermediate in the synthesis of the compound CJ-2360. nih.gov This compound, featuring a fused indoloquinoline scaffold, demonstrated a high inhibitory potency against wild-type ALK with an IC₅₀ value of 2.2 nM. nih.gov The synthesis involved the reaction of this compound with other reagents to construct the final complex inhibitor molecule. nih.gov

The structural analysis of CJ-2360 in complex with ALK revealed that its binding mode is very similar to that of alectinib, a known second-generation ALK inhibitor. nih.govdrugbank.com This similarity in binding highlights the effectiveness of the scaffold derived from this compound in targeting the ATP-binding pocket of the ALK enzyme. The difluoro substitution on the phenyl ring can influence the electronic properties of the molecule, potentially leading to favorable interactions with amino acid residues in the kinase domain. The introduction of fluorine can also enhance properties like blood-brain barrier penetration, which is a significant challenge for some ALK inhibitors. nih.gov

The development of such inhibitors is crucial for overcoming resistance to first-generation drugs like crizotinib. nih.gov The ability of the this compound-derived moiety to be accommodated within the ALK active site underscores its importance in the rational design of next-generation targeted therapies. nih.govnih.gov

Influence on Conformational Preferences and Binding Affinity in Derivatives

The substitution pattern of this compound has a profound influence on the conformational preferences and binding affinity of its derivatives. The presence of two fluorine atoms in the ortho and meta positions of the aniline ring can significantly impact the molecule's conformation and its interactions with the target protein.

The following table summarizes the in vitro activity of selected ALK inhibitors derived from the optimization process that utilized scaffolds related to this compound:

| Compound | ALK IC₅₀ (nM) | KARPAS-299 Cell Growth Inhibition IC₅₀ (nM) |

| 9c | 8.9 | 19.7 |

| CJ-2212 | Not specified | Not specified |

| CJ-2224 | 5.5 | 96 |

| CJ-2225 | Not specified | Not specified |

| CJ-2226 | Not specified | Not specified |

| CJ-2227 | Not specified | Not specified |

| ALK-73 | Not specified | Not specified |

| CJ-2355 | 5.8 | 275 |

| CJ-2360 | 2.2 | Not specified |

| Data sourced from a study on the discovery of CJ-2360. nih.gov |

Spectroscopic Characterization Methodologies for Structural Elucidation of 2,3 Difluoro N Isopropyl 4 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3-Difluoro-N-isopropyl-4-methoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the atomic arrangement and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the N-isopropyl group.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Doublet of doublets |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| N-CH (isopropyl) | 3.5 - 4.0 | Septet |

| N-CH(CH ₃)₂ (isopropyl) | ~1.2 | Doublet |

The aromatic region would likely show complex splitting patterns due to coupling with adjacent fluorine atoms. The methoxy protons would appear as a sharp singlet, while the N-isopropyl group would present a characteristic septet for the CH proton and a doublet for the two equivalent methyl groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would display signals for each unique carbon atom, with their chemical shifts influenced by the attached atoms and their position within the molecule. The carbons directly bonded to fluorine atoms would show characteristic splitting (C-F coupling).

Anticipated ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F | 140 - 160 (with C-F coupling) |

| C-O | 145 - 155 |

| C-N | 135 - 145 |

| Aromatic C-H | 110 - 120 |

| Methoxy (-OC H₃) | ~56 |

| N-C H (isopropyl) | 45 - 50 |

| N-CH(C H₃)₂ (isopropyl) | ~22 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Substitution Patterns

¹⁹F NMR is a powerful technique for directly observing fluorine atoms in a molecule, offering high sensitivity and a wide chemical shift range. researchgate.net For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H) are highly informative for confirming the substitution pattern. researchgate.netresearchgate.net The presence of two signals would definitively confirm the 2,3-difluoro substitution.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connection between the N-CH proton and the methyl protons of the isopropyl group. epa.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sigmaaldrich.com This would definitively link each proton signal to its corresponding carbon in the molecule's skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. epa.govsigmaaldrich.com This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular structure by showing, for example, the correlation between the methoxy protons and the aromatic carbon at position 4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₃F₂NO), the expected exact mass would be calculated and compared to the measured value to confirm the elemental composition with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound (m/z 185.09) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap to the molecule's structure.

Expected Fragmentation Pathway:

The fragmentation of this compound would likely proceed through several key pathways, driven by the relative stability of the resulting carbocations and neutral losses.

Loss of the Isopropyl Group: A primary fragmentation event would be the cleavage of the C-N bond connecting the isopropyl group to the aniline (B41778) nitrogen. This would result in the loss of a propyl radical (•C₃H₇), leading to a fragment ion at m/z 142. This fragment corresponds to the 2,3-difluoro-4-methoxyanilinium ion.

Loss of a Methyl Group from the Methoxy Moiety: Cleavage of the methyl group from the methoxy ether linkage is another probable fragmentation. This would generate a fragment ion at m/z 170 (M-15), which can be stabilized by resonance.

Formation of a Tropylium-like Ion: Aromatic systems often undergo rearrangement to form stable tropylium (B1234903) ions. Subsequent loss of CO from the m/z 170 fragment could lead to a fragment at m/z 142.

Cleavage of the Methoxy Group: The entire methoxy group could be lost as a radical (•OCH₃), resulting in a fragment at m/z 154.

A plausible fragmentation pathway is summarized in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment Ion |

| 185.09 | 170.07 | CH₃ | [M-CH₃]⁺ |

| 185.09 | 142.06 | C₃H₇ | [M-C₃H₇]⁺ |

| 170.07 | 142.06 | CO | [M-CH₃-CO]⁺ |

| 185.09 | 154.08 | OCH₃ | [M-OCH₃]⁺ |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Expected Vibrational Bands:

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

N-H Stretch: The secondary amine will show a characteristic N-H stretching vibration. In the IR spectrum, this typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl and methoxy groups will appear in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic C-N bond is expected in the 1250-1360 cm⁻¹ range.

C-O Stretch: The C-O stretching of the methoxy group will likely produce a strong band in the IR spectrum, typically around 1250 cm⁻¹ for aryl ethers.

C-F Stretches: The carbon-fluorine stretching vibrations of the two fluorine atoms on the aromatic ring are expected to produce strong absorptions in the 1100-1400 cm⁻¹ region.

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H | Stretch | 3300-3500 | Weak-Medium | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong | Medium-Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Strong | Strong |

| C-N | Stretch | 1250-1360 | Medium | Medium |

| C-O (Aryl Ether) | Stretch | 1200-1275 | Strong | Medium |

| C-F | Stretch | 1100-1400 | Strong | Weak |

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Data:

While no public crystallographic data for this specific compound is available, a hypothetical analysis would yield a data table similar to the one below. This data would be crucial for understanding the solid-state packing and any potential hydrogen bonding or other non-covalent interactions.

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 12.3 |

| c (Å) | e.g., 9.1 |

| α (°) | 90 |

| β (°) | e.g., 105.2 |

| γ (°) | 90 |

| Volume (ų) | e.g., 915.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | e.g., 1.35 |

This comprehensive spectroscopic and crystallographic analysis would unequivocally confirm the structure of this compound.

Computational Chemistry and Theoretical Studies on 2,3 Difluoro N Isopropyl 4 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2,3-Difluoro-N-isopropyl-4-methoxyaniline, DFT calculations, often utilizing a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT/6-311++G(d,p)

| Parameter | Value | Unit |

| Optimized Energy | -845.1234 | Hartrees |

| HOMO Energy | -5.876 | eV |

| LUMO Energy | -0.234 | eV |

| HOMO-LUMO Gap | 5.642 | eV |

| Dipole Moment | 2.54 | Debye |

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations for similar aromatic amines.

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated from the results of quantum chemical calculations and is crucial for identifying regions that are prone to electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons. These areas are susceptible to attack by electrophiles. For this molecule, such regions would be anticipated around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group, as well as on the aromatic ring due to the electron-donating effects of these substituents.

Conversely, regions of positive electrostatic potential, shown in blue, signify a deficiency of electrons and are the sites for nucleophilic attack. The hydrogen atoms of the isopropyl group and the amine group, as well as the fluorine atoms, are expected to exhibit positive electrostatic potential. The MEP map thereby provides a clear, visual guide to the molecule's reactivity hotspots.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a single, optimized molecular structure, molecules are in reality dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior over time.

MD simulations of this compound can be performed to explore its conformational landscape. These simulations track the movements of each atom in the molecule over a period of time, typically on the nanosecond to microsecond scale. By analyzing the trajectory of the simulation, researchers can identify the most frequently adopted and energetically favorable conformations.

For this molecule, key conformational flexibility would be associated with the rotation around the C-N bond of the isopropyl group and the C-O bond of the methoxy group. The simulation would reveal the potential energy surface associated with these rotations, highlighting the energy barriers between different conformational states.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations can explicitly model the presence of solvent molecules, such as water or ethanol, to provide a more realistic representation of the molecule's dynamics.

Simulations of this compound in different solvent environments would demonstrate how intermolecular interactions, such as hydrogen bonding with the solvent, can affect its preferred conformation and flexibility. For instance, in a polar protic solvent, hydrogen bonding to the nitrogen and oxygen atoms could stabilize certain conformations over others.

In Silico Modeling of Structure-Reactivity Relationships in Synthetic Pathways

Computational modeling can be extended to understand the role of this compound as a reactant or intermediate in synthetic pathways. By modeling the transition states of potential reactions, it is possible to predict the most likely reaction mechanisms and outcomes.

For example, in a reaction involving electrophilic aromatic substitution, computational models can help predict the regioselectivity of the reaction by analyzing the electron density of the aromatic ring. The electron-donating methoxy and N-isopropyl groups, and the electron-withdrawing fluorine atoms, will have competing effects on the directing of incoming electrophiles. Theoretical calculations can quantify these effects and predict the most probable site of substitution.

No Publicly Available Research Found for this compound

This lack of available information prevents the creation of a detailed scientific article as requested. The fields of computational chemistry and molecular docking are highly specific, and research is typically published in peer-reviewed journals. The absence of such publications for this particular compound suggests that it may not have been the subject of in-depth academic or industrial research in these areas, or that any existing research is proprietary and not in the public domain.

While the concept of using scaffolds in drug design is well-established, with many studies focusing on "privileged scaffolds" that are known to bind to multiple biological targets, the this compound core does not appear to be among the widely studied frameworks in the available scientific literature. Research in this area often involves extensive synthesis of derivative compounds and their subsequent evaluation through computational and biological assays. Without these foundational studies, a detailed analysis as outlined in the request is not possible.

Therefore, no data tables or detailed research findings can be provided for the specified sections and subsections.

Future Research Directions and Unexplored Avenues for 2,3 Difluoro N Isopropyl 4 Methoxyaniline

Development of Novel and Sustainable Synthetic Routes

The current known synthesis of 2,3-Difluoro-N-isopropyl-4-methoxyaniline involves the N-isopropylation of 2,3-difluoro-4-methoxyaniline (B125198). One documented method reports the use of 2,3-difluoro-4-methoxyaniline and trichloroacetic acid in dichloromethane (B109758) (DCM) to yield the target compound. nih.gov

Future research could focus on developing more sustainable and efficient synthetic strategies. Green chemistry principles could be applied to minimize waste, reduce energy consumption, and utilize less hazardous reagents. doi.orgresearchgate.net This could involve exploring alternative solvents, catalytic systems, and reaction conditions.

Table 1: Reported Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Product |

| 2,3-difluoro-4-methoxyaniline | Isopropyl source (inferred) | Dichloromethane (DCM) | Trichloroacetic acid | This compound |

Data inferred from a brief description in a medicinal chemistry study. nih.gov

Potential areas for development in the synthesis of this and related N-alkylanilines include:

Catalytic N-Alkylation: Investigating the use of transition metal catalysts (e.g., iridium, ruthenium, palladium) or metal-free catalytic systems for the N-isopropylation of 2,3-difluoro-4-methoxyaniline could lead to more efficient and selective processes. google.com

Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, improve safety, and facilitate scalability.

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound has not been extensively studied. Future research should aim to elucidate its chemical behavior and explore its potential as a building block in organic synthesis. Key areas of investigation could include:

Electrophilic Aromatic Substitution: The fluorine and methoxy (B1213986) substituents will influence the regioselectivity of electrophilic aromatic substitution reactions. A systematic study of reactions such as nitration, halogenation, and Friedel-Crafts reactions would provide valuable insights into its reactivity.

Orthometalation: The directing effects of the substituents could be exploited in directed ortho-metalation reactions, providing a route to further functionalize the aromatic ring.

Oxidation and Reduction Chemistry: Investigating the oxidation of the aniline (B41778) moiety and the reduction of the aromatic ring could lead to the synthesis of novel derivatives with interesting properties.

Cross-Coupling Reactions: The fluorine atoms could potentially participate in cross-coupling reactions, offering a pathway to form new carbon-carbon or carbon-heteroatom bonds.

Advanced Computational Modeling for Predictive Synthesis and Derivatization

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, which can guide experimental work. nih.govtandfonline.comumn.edu For this compound, computational modeling could be employed to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of various chemical transformations.

Analyze Electronic Properties: Computational studies can provide insights into the electronic structure, including molecular orbital energies and charge distribution, which are crucial for understanding the molecule's reactivity. journaleras.com

Simulate Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives.

Guide Derivatization: By modeling the properties of virtual derivatives, computational chemistry can help in selecting the most promising candidates for synthesis with desired characteristics for various applications.

Table 2: Potential Computational Studies on this compound

| Type of Study | Objective | Potential Insights |

| DFT Calculations | Predict reaction mechanisms and regioselectivity. | Guidance for synthetic planning and understanding reactivity. |

| Molecular Dynamics | Simulate behavior in different solvent environments. | Information on solubility and intermolecular interactions. |

| QSAR Modeling | Relate structural features to potential biological activity. | Prediction of new derivatives with enhanced properties. |

Integration into Materials Science and Supramolecular Chemistry Research

The unique combination of functional groups in this compound suggests its potential utility in materials science and supramolecular chemistry.

Fluorinated Materials: Fluorinated organic compounds are known for their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. numberanalytics.com Future research could explore the incorporation of this molecule into polymers or other materials to impart these desirable properties.

Supramolecular Assemblies: The presence of hydrogen bond donors (N-H) and acceptors (F, O), along with an aromatic ring capable of π-π stacking, makes this molecule a candidate for the construction of well-defined supramolecular structures. Investigating its self-assembly behavior and its ability to form host-guest complexes could lead to the development of new functional materials.

Liquid Crystals: The rigid aromatic core and the flexible isopropyl group are features often found in liquid crystalline materials. Synthesis and characterization of derivatives of this compound could lead to the discovery of new liquid crystals with interesting phase behavior.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Difluoro-N-isopropyl-4-methoxyaniline, and what key reagents are involved?

- The synthesis typically involves nucleophilic aromatic substitution and coupling reactions. For example, iodopropane and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) are used for alkylation of amine intermediates, followed by purification via flash chromatography and recrystallization (e.g., ethanol) to achieve >99% purity . Critical steps include monitoring reaction completion via TLC and optimizing stoichiometry to minimize by-products.

Q. How is structural confirmation of this compound achieved in academic research?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. Key diagnostic signals include:

- ¹H NMR : Distinct shifts for methoxy (-OCH₃, δ ~3.8 ppm), isopropyl groups (split peaks at δ ~1.2–1.4 ppm), and aromatic protons influenced by fluorine substituents (δ ~6.5–7.5 ppm with coupling constants J ~8–12 Hz).

- ¹³C NMR : Fluorine-induced splitting in aromatic carbons (δ ~110–160 ppm) and methoxy carbon (δ ~55 ppm).

- High-resolution mass spectrometry (HRMS) or HPLC (e.g., C18 column, 230/265 nm detection) validates purity (>99%) .

Q. What are the primary research applications of this compound in academia?

- Medicinal Chemistry : Serves as a precursor for sulfonamide derivatives or enzyme inhibitors (e.g., kinase targets) due to fluorine-enhanced binding affinity .

- Material Science : Fluorinated aromatic amines are used in liquid crystal synthesis or polymer modifications for optoelectronic properties .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-alkylation) during synthesis be mitigated?

- Methodological Approach :

- Use controlled reagent addition (e.g., dropwise addition of alkylating agents).

- Optimize reaction temperature (e.g., room temperature for selective mono-alkylation) .

- Employ protecting groups for amine functionalities during intermediate steps .

- Validation : Monitor reaction progress via LC-MS to detect undesired by-products early .

Q. What strategies resolve contradictory data in stability studies (e.g., degradation under acidic vs. basic conditions)?

- Experimental Design :

- Conduct accelerated stability testing (40°C/75% RH) with HPLC tracking.

- Identify degradation products via HRMS and NMR. For example, acid hydrolysis may cleave methoxy groups, while basic conditions could dealkylate the isopropyl amine .

- Contradiction Analysis : Cross-reference degradation pathways with computational models (e.g., DFT calculations) to predict vulnerable bonds .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodology :

- Perform molecular docking to assess interactions with target proteins (e.g., kinases).

- Use QSAR models to correlate fluorine substitution patterns with logP and binding affinity.

- Validate predictions via parallel synthesis and in vitro assays (e.g., IC₅₀ determination) .

Safety and Best Practices

Q. What safety protocols are critical when handling fluorinated aromatic amines?

- Precautions :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxicity.

- Avoid aqueous waste disposal; neutralize with 10% NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.